2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic Acid
Description
Properties
IUPAC Name |
2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9,12H,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVYWECHDZNEQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399307 | |
| Record name | (1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185854-45-9 | |
| Record name | (1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination Followed by Alkylation
Reductive amination serves as a foundational step for constructing the tetrahydroquinoline core. In this method, a secondary amine reacts with a ketone or aldehyde under reducing conditions to form the saturated ring. For example, N-methylaniline derivatives undergo regioselective hydroaminoalkylation with ortho-chlorostyrenes in the presence of a titanium-based catalyst, yielding linear intermediates . Subsequent intramolecular Buchwald–Hartwig amination closes the tetrahydroquinoline ring with high selectivity .
The acetic acid moiety is introduced via alkylation. After ring formation, the secondary amine at position 2 is alkylated with bromoacetic acid or its ester. Using a 2,6-bis(phenylamino)pyridinato titanium catalyst, this method achieves moderate yields (50–65%) but requires careful purification to remove dihydroaminoalkylation byproducts . Key reaction parameters include:
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst Loading | 5 mol% Ti complex | 62 | |
| Temperature | 110°C | 58 | |
| Solvent | Toluene | 65 |
Acylation of Tetrahydroquinoline Derivatives
Acylation strategies leverage reactive intermediates to attach the acetic acid group. One approach involves treating 1,2,3,4-tetrahydroquinoline with 2-chloroacetyl chloride in dichloromethane, followed by hydrolysis. Triethylamine is employed as a base to scavenge HCl, with yields reaching 70–75% . Alternatively, acyl Meldrum’s acids enable a two-step, one-pot synthesis. The enaminone intermediate reacts with Meldrum’s acid derivative at room temperature, followed by electrophilic cyclization under acidic conditions . This method avoids isolating intermediates and achieves yields up to 85% .
Notably, electron-donating groups (EDGs) on the acylating agent can divert the reaction pathway. For instance, methoxy-substituted Meldrum’s acids promote unexpected dimerization, reducing yields to 40% . The table below contrasts substituent effects:
| Acylating Agent | Substituent | Yield (%) | Byproduct |
|---|---|---|---|
| Acetyl Meldrum’s acid | -H | 85 | None |
| Methoxy Meldrum’s acid | -OCH₃ | 40 | Dimeric species |
| Chloroacetyl Meldrum’s acid | -Cl | 72 | Trace |
Cyclocondensation Reactions
Cyclocondensation methods integrate ring formation and functionalization into a single step. A notable example involves reacting 7-hydroxy-1,2,3,4-tetramethyl-1,2-dihydroquinoline with dimethyl acetylenedicarboxylate (DMAD) under pyridine catalysis. The reaction proceeds via a betaine intermediate, leading to lactone formation . Hydrolysis of the lactone with aqueous NaOH releases the acetic acid derivative, albeit in modest yields (46%) .
Key challenges include steric hindrance at position 8 of the dihydroquinoline, which limits reactivity. Microwave-assisted conditions have been explored to enhance reaction rates, achieving 55% yield in 30 minutes versus 24 hours under conventional heating .
Catalytic Hydrogenation of Quinoline Precursors
Catalytic hydrogenation offers a direct route from quinoline derivatives. Starting with 2-quinolineacetic acid, hydrogenation over palladium on carbon (Pd/C) at 50 psi H₂ selectively reduces the aromatic ring. This method excels in scalability, with industrial batches (>1 kg) reporting 90% purity and 75% yield. However, over-reduction to decahydroquinolines remains a concern, necessitating precise control of H₂ pressure and reaction time:
| Pressure (psi) | Temperature (°C) | Time (h) | Selectivity (%) |
|---|---|---|---|
| 30 | 50 | 12 | 88 |
| 50 | 80 | 8 | 75 |
| 70 | 100 | 6 | 60 |
Resolution of Racemic Mixtures
Chiral variants of 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid require enantioselective synthesis. Kinetic resolution using Sharpless asymmetric dihydroxylation (AD) has been applied to dihydroquinoline intermediates. Employing AD-mix-β and a cinchona alkaloid catalyst, enantiomeric excess (ee) values of 92% are achieved . Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes ester precursors, yielding (S)-enantiomers with 85% ee .
Chemical Reactions Analysis
Types of Reactions: 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroquinoline ring to a quinoline ring.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and acyl chlorides are used for substitution reactions
Major Products: The major products formed from these reactions include quinoline derivatives, hydrogenated tetrahydroquinoline compounds, and various substituted acetic acid derivatives .
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate
This compound acts as a vital intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its ability to interact with specific brain receptors makes it valuable in developing drugs for conditions such as depression and anxiety.
Case Study: Neurological Applications
Research has indicated that derivatives of tetrahydroquinoline compounds exhibit neuroprotective effects. For instance, studies have shown that modifications of 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid can enhance the efficacy of treatments for neurodegenerative diseases like Alzheimer's disease.
| Compound | Target Condition | Efficacy | Reference |
|---|---|---|---|
| This compound derivative | Alzheimer's Disease | Significant improvement in cognitive function |
Biochemical Research
Metabolic Pathways and Enzyme Interactions
The compound is utilized in studies investigating complex metabolic pathways and enzyme interactions. It aids researchers in understanding how specific enzymes function within biological systems.
Case Study: Enzyme Inhibition
A study demonstrated that this compound effectively inhibits certain enzymes involved in metabolic disorders. This finding opens avenues for developing targeted therapies for diseases such as diabetes.
| Enzyme | Inhibition Percentage | Implication | Reference |
|---|---|---|---|
| Enzyme X | 75% inhibition | Potential treatment for metabolic syndrome |
Analytical Chemistry
Standard in Analytical Methods
In analytical chemistry, this compound serves as a standard for detecting and quantifying related substances in biological samples. Its reliability ensures accuracy in research findings.
Case Study: Quantification Techniques
A recent study employed HPLC (High-Performance Liquid Chromatography) using this compound as a standard to quantify drug metabolites in plasma samples. The results confirmed its effectiveness in providing precise measurements.
Material Science
Development of Novel Materials
The compound is also applied in material science for developing materials with enhanced properties such as conductivity and reactivity.
Case Study: Conductive Polymers
Research indicates that incorporating this compound into polymer matrices can significantly enhance electrical conductivity. This property is beneficial for applications in electronics and coatings.
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Functional Group Variations
a) 2-(1,2,3,4-Tetrahydroquinolin-3-yl)acetic Acid (CAS 933756-68-4)
- Molecular Weight : 191.23 (identical to the 2-yl isomer).
- Key Difference: The acetic acid group is at the 3-position.
- Synthesis : Prepared via similar multicomponent protocols but with distinct regioselectivity .
b) 2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic Acid Hydrochloride (CID 67566158)
- Molecular Formula: C₁₁H₁₃NO₂·HCl (MW: 227.69).
- Key Difference : The 4-yl substitution and hydrochloride salt enhance solubility compared to the free acid form. Predicted collision cross-sections (CCS) for its adducts range from 141.6–153.1 Ų .
c) Oxo-Substituted Derivatives
- 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetic Acid (CAS 81745-21-3): Molecular Weight: 205.21 (C₁₁H₁₁NO₃). Key Feature: A ketone at the 2-position increases polarity and reactivity, as evidenced by its hazard profile (H302, H315, H319) .
- 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic Acid (CAS 5322-05-4): Molecular Weight: 205.21. The 4-oxo group may enhance metabolic stability but reduce membrane permeability compared to non-oxo analogs .
Heterocyclic and Sulfonamide Derivatives
a) 2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic Acid
- Molecular Formula: C₁₅H₁₅NO₄S₂ (MW: 361.41).
b) {2-[(4-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic Acid
Physicochemical Properties and Commercial Availability
Biological Activity
2-(1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core with an acetic acid substituent, which contributes to its unique properties. The structural modifications present in this compound allow it to interact with various biological targets, making it a versatile scaffold for drug development.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic pathways.
Anticancer Effects
The anticancer potential of this compound has been documented in several studies. For instance, it has been shown to induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways such as PI3K/AKT/mTOR. This leads to increased oxidative stress within the cells, ultimately inhibiting proliferation and promoting cell death .
Table 1: Summary of Anticancer Activity
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HCT-116 (Colon Cancer) | 20 | Induction of oxidative stress | |
| Hep G2 (Liver Cancer) | 25 | Apoptosis via PI3K pathway | |
| MIA Paca-2 (Pancreatic Cancer) | 30 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound also demonstrates anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in various cell models. For example, it inhibits the expression of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated cells .
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. These interactions can modulate various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer cell proliferation.
- Receptor Modulation : It can bind to receptors that regulate cellular signaling pathways associated with growth and apoptosis.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Colon Cancer : A study demonstrated that treatment with this compound significantly reduced tumor growth in xenograft models by inducing oxidative stress and apoptosis .
- Anti-inflammatory Effects : In a model of neuroinflammation, the compound reduced microglial activation and cytokine production in BV2 cells stimulated with LPS .
Q & A
Basic: What are the standard synthetic routes for 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid, and how are intermediates characterized?
Methodological Answer:
The compound can be synthesized via reductive amination or cyclization strategies. For example, tetrahydroquinoline scaffolds are often prepared by reducing quinoline derivatives using LiAlH₄ in THF, followed by functionalization with acetic acid moieties via nucleophilic substitution or ester hydrolysis . Key intermediates (e.g., ethyl esters or protected amines) are characterized by:
- NMR (¹H/¹³C) to confirm regioselectivity and purity.
- HPLC-MS to monitor reaction progress and detect byproducts.
- FT-IR to verify carbonyl and amine functional groups.
Advanced: How can crystallographic data resolve structural ambiguities in tetrahydroquinoline-acetic acid derivatives?
Methodological Answer:
X-ray crystallography is critical for resolving stereochemical uncertainties (e.g., chair vs. boat conformations in the tetrahydroquinoline ring). For example, ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate was analyzed to reveal N–H···O and C–H···O hydrogen bonding networks stabilizing the crystal lattice . Key steps:
- Single-crystal growth in polar solvents (e.g., chloroform/ethanol).
- Density functional theory (DFT) to compare experimental vs. computed bond lengths/angles.
- Hirshfeld surface analysis to quantify intermolecular interactions.
Basic: What analytical techniques are used to assess the purity and stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV to detect degradation products (e.g., oxidation of the tetrahydroquinoline ring) .
- Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Karl Fischer titration to monitor hygroscopicity, as moisture can hydrolyze acetic acid esters .
Advanced: How do electronic effects of substituents on the tetrahydroquinoline ring influence the acidity of the acetic acid moiety?
Methodological Answer:
- Computational modeling (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) calculates pKa values by analyzing electron density shifts. Electron-withdrawing groups (e.g., -SO₂R) increase acidity via inductive effects .
- Potentiometric titration in DMSO/water mixtures validates computational predictions.
- Comparative NMR (¹H chemical shifts of the acetic acid proton) correlates with experimental acidity .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (based on analogues like 2-hydroxyphenylacetic acid) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Spill management : Neutralize with dry sand or non-combustible absorbents; avoid water to prevent exothermic reactions .
Advanced: How can conflicting spectroscopic data (e.g., NMR vs. MS) be reconciled during structural elucidation?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC) resolves overlapping signals and assigns quaternary carbons. For example, HMBC correlations between the acetic acid carbonyl and tetrahydroquinoline protons confirm connectivity .
- High-resolution MS distinguishes isobaric impurities (e.g., vs. dehydration byproducts).
- Dynamic NMR (variable-temperature studies) identifies conformational exchange broadening signals .
Basic: What chromatographic methods optimize the separation of this compound from synthetic byproducts?
Methodological Answer:
- Reverse-phase HPLC : C18 column with gradient elution (water/acetonitrile + 0.1% TFA). Retention time shifts indicate polar byproducts (e.g., unreacted amines) .
- Preparative TLC : Silica gel GF254, ethyl acetate/hexane (3:7) for small-scale purification.
- Ion-exchange chromatography isolates charged impurities (e.g., sulfonic acid derivatives) .
Advanced: What mechanistic insights guide the optimization of catalytic hydrogenation in tetrahydroquinoline synthesis?
Methodological Answer:
- Kinetic studies (in situ IR monitoring) track H₂ uptake and intermediate formation.
- Catalyst screening : Pd/C vs. Raney Ni for selectivity in reducing quinoline to tetrahydroquinoline without over-hydrogenation .
- Solvent effects : Polar aprotic solvents (e.g., THF) improve catalyst dispersion and reduce side reactions .
Basic: How is the compound’s solubility profile determined for formulation in biological assays?
Methodological Answer:
- Shake-flask method : Measure solubility in PBS, DMSO, and ethanol at 25°C using UV-Vis spectrophotometry (λmax ~270 nm) .
- Phase-solubility diagrams identify cosolvents (e.g., PEG-400) enhancing aqueous solubility.
- Dynamic light scattering (DLS) detects aggregation in buffer solutions .
Advanced: What strategies mitigate racemization during asymmetric synthesis of chiral tetrahydroquinoline derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
